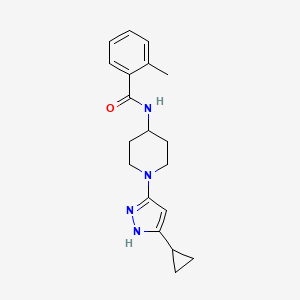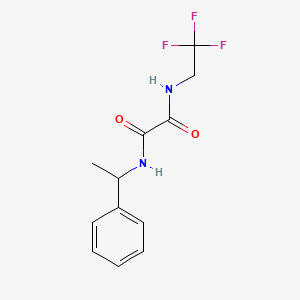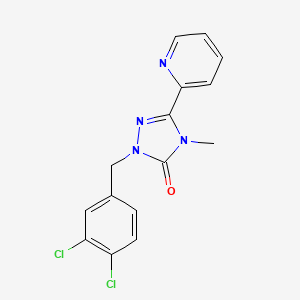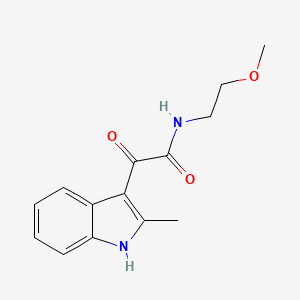
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide” is related to radionuclide complex solutions of high concentration and of high chemical stability . These solutions can be used as a drug product for diagnostic and/or therapeutic purposes . The stability of the drug product is achieved by at least one stabilizer against radiolytic degradation .
Scientific Research Applications
Cannabinoid Receptor Antagonists
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide, as part of the pyrazole derivatives family, is notable for its role in the study of cannabinoid receptor antagonists. These compounds have been extensively researched for their potential to antagonize the effects of cannabinoids and cannabimimetic agents, with implications for treating the side effects of these substances. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, and the iodinated nature of some compounds in this family offers additional utility as gamma-enriching SPECT ligands for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).
Antimicrobial Agents
Another significant area of research is the exploration of these compounds as antimicrobial agents. Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have been synthesized and tested for their antimicrobial activities. The detailed synthesis and antimicrobial activities of these compounds highlight their potential in this domain (Hawas et al., 2012).
Antiviral and Cytotoxic Agents
These compounds have also been studied for their antiviral and cytotoxic potential. A series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, carrying an arylidene moiety, have demonstrated in vitro antiviral and antitumor activities. Some of these compounds have shown significant activity against various viral strains and cancer cell lines, suggesting their usefulness in treating these conditions (El-Subbagh et al., 2000).
Synthesis and Characterization in Drug Impurities
In the field of pharmaceuticals, these compounds are significant in the study of drug impurities. For instance, they have been involved in the identification and synthesis of novel impurities in the anti-diabetic drug Repaglinide. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products (Kancherla et al., 2018).
Molecular Interaction Studies
Research on molecular interactions of these compounds, especially as antagonists for specific receptors like the CB1 cannabinoid receptor, is another key area. Studies have focused on understanding the conformational analysis and molecular binding interactions, which are crucial for developing drugs with targeted actions (Shim et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase .
Biochemical Pathways
The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing cell proliferation and potentially leading to cell death .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches the target site to exert its effects .
Result of Action
The molecular and cellular effects of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide’s action include the inhibition of CDK2, leading to cell cycle arrest . This can result in the prevention of cell proliferation and potentially induce cell death .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)19(24)20-15-8-10-23(11-9-15)18-12-17(21-22-18)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZUEZAIRYRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)

![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2604155.png)


![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)
![3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2604161.png)



